2-Cyclopropyl-6-methyl-N-(2-oxothiolan-3-yl)pyrimidine-4-carboxamide
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Overview
Description
2-Cyclopropyl-6-methyl-N-(2-oxothiolan-3-yl)pyrimidine-4-carboxamide is a heterocyclic compound featuring a pyrimidine core. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of a cyclopropyl group, a methyl group, and a thiolane ring attached to the pyrimidine nucleus contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropyl-6-methyl-N-(2-oxothiolan-3-yl)pyrimidine-4-carboxamide typically involves multi-step organic synthesis
Pyrimidine Core Synthesis: The pyrimidine core can be synthesized via the Biginelli reaction, which involves the condensation of urea, an aldehyde, and a β-keto ester under acidic conditions.
Cyclopropyl and Methyl Group Introduction: The cyclopropyl and methyl groups can be introduced through alkylation reactions using appropriate alkyl halides in the presence of a strong base such as sodium hydride.
Thiolane Ring Attachment: The thiolane ring can be introduced via a nucleophilic substitution reaction, where a thiolane derivative reacts with the pyrimidine intermediate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropyl-6-methyl-N-(2-oxothiolan-3-yl)pyrimidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which can reduce the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where nucleophiles such as amines or thiols replace existing substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
2-Cyclopropyl-6-methyl-N-(2-oxothiolan-3-yl)pyrimidine-4-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antiviral, anticancer, and antimicrobial agent due to its ability to interact with biological targets.
Biological Research: The compound is used in studies involving enzyme inhibition and receptor binding assays.
Materials Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-Cyclopropyl-6-methyl-N-(2-oxothiolan-3-yl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or receptors critical for the survival of pathogens or cancer cells. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-Cyclopropyl-6-methylpyrimidine-4-carboxamide: Lacks the thiolane ring, which may affect its biological activity and chemical reactivity.
2-Cyclopropyl-6-methyl-N-(2-oxoethyl)pyrimidine-4-carboxamide: Contains an oxoethyl group instead of the thiolane ring, leading to different chemical properties.
Uniqueness
The presence of the thiolane ring in 2-Cyclopropyl-6-methyl-N-(2-oxothiolan-3-yl)pyrimidine-4-carboxamide distinguishes it from other similar compounds. This structural feature can enhance its binding affinity to certain biological targets and influence its reactivity in chemical reactions, making it a unique candidate for various applications.
Properties
IUPAC Name |
2-cyclopropyl-6-methyl-N-(2-oxothiolan-3-yl)pyrimidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2S/c1-7-6-10(15-11(14-7)8-2-3-8)12(17)16-9-4-5-19-13(9)18/h6,8-9H,2-5H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDWQPIFPNDZECA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C2CC2)C(=O)NC3CCSC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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